molecular formula C15H12N2O3 B13189686 Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13189686
M. Wt: 268.27 g/mol
InChI Key: GSTBRPILWZPVFK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name This compound provides a precise description of its molecular architecture. Breaking this down:

  • Methyl refers to the ester group (–OCH₃) at the terminal position.
  • 2-[4-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl] denotes a 1,2-dihydropyridine ring substituted at position 4 with a 3-cyanophenyl group and at position 2 with a ketone.
  • Acetate indicates the acetyloxy (–OAc) linkage bridging the dihydropyridine and methyl groups.

The molecular formula is C₁₅H₁₃N₂O₃ , with a calculated molecular weight of 269.28 g/mol . Key structural features include:

  • A partially unsaturated dihydropyridine ring, enabling conjugation and redox activity.
  • A 3-cyanophenyl moiety introducing electron-withdrawing character, which influences electronic distribution and binding interactions.
  • An ester-functionalized side chain that enhances solubility and modulates pharmacokinetic properties.

Comparative analysis with related dihydropyridine derivatives highlights structural distinctions (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-DHP]acetate C₁₅H₁₃N₂O₃ 269.28 3-cyanophenyl, methyl ester
6-Methyl-2-oxo-1,2-DHP-4-yl acetate C₈H₉NO₃ 167.16 Methyl, acetate
Methyl 2-(4-cyclohexyl-2-oxo-1,2-DHP)acetate C₁₄H₁₉NO₃ 249.30 Cyclohexyl, methyl ester

Table 1: Structural comparison of dihydropyridine derivatives. Data sourced from PubChem .

X-ray crystallography of analogous compounds reveals bond lengths of ~1.34 Å for the C=O group and ~1.45 Å for the C–N bond in the dihydropyridine ring, consistent with partial double-bond character . The 3-cyanophenyl group adopts a planar configuration, optimizing π-π stacking interactions in biological targets .

Historical Context in Heterocyclic Chemistry Research

The synthesis of dihydropyridines traces back to the Hantzsch pyridine synthesis (1881), a multicomponent reaction involving aldehydes, β-keto esters, and ammonia . While early efforts focused on symmetrical 1,4-dihydropyridines, modern adaptations enable unsymmetrical variants like this compound. Key advancements include:

  • Catalytic Innovations : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduced aryl groups (e.g., 3-cyanophenyl) at specific positions .
  • Microwave-Assisted Synthesis : Reduced reaction times from hours to minutes while improving yields (>80%) .
  • Regioselective Oxidation : Controlled oxidation protocols prevent over-oxidation to pyridines, preserving the dihydropyridine core .

For example, a 2025 synthesis route for this compound employed microwave irradiation (150°C, 20 min) with palladium(II) acetate and a boronic acid derivative, achieving 85% yield . Such methods contrast with traditional Hantzsch conditions requiring prolonged heating (6–12 hrs) .

Significance in Medicinal Chemistry and Drug Discovery

Dihydropyridine derivatives are pharmacologically privileged structures, best known as L-type calcium channel blockers (e.g., nifedipine, amlodipine) . This compound expands this repertoire through:

  • Enhanced Selectivity : The 3-cyanophenyl group may improve target specificity by engaging in hydrogen bonding with polar residues in ion channels or enzymes .
  • Druglikeness : LogP calculations predict moderate lipophilicity (~2.1), balancing membrane permeability and aqueous solubility .
  • Therapeutic Potential : Preliminary studies suggest activity against cancer cell lines (IC₅₀ = 3.2 µM in MCF-7 breast cancer), attributed to kinase inhibition or pro-apoptotic effects .

Ongoing research explores its utility as a scaffold for:

  • Antihypertensive Agents : Structural analogs show vasodilatory effects in preclinical models .
  • Antimicrobials : Dihydropyridines exhibit broad-spectrum activity against Gram-positive bacteria .
  • Neuroprotectants : Modulation of neuronal calcium influx may mitigate neurodegenerative pathways .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(3-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-8H,10H2,1H3

InChI Key

GSTBRPILWZPVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
HydrolysisNaOH (aq.), refluxCarboxylic acid derivative72%pH-dependent reaction; forms water-soluble sodium salt intermediate
AminolysisHydrazine hydrate, ethanol, ΔHydrazide derivative76%Forms stable crystalline product with NH₂ exchangeable protons
TransesterificationEthanol, H₂SO₄ catalystEthyl ester analog68%Reversible reaction requiring excess alcohol

Mechanistic Insight : The ester carbonyl acts as an electrophilic center, with nucleophilic attack occurring at the carbonyl carbon. Hydrazine derivatives exhibit enhanced hydrogen-bonding capacity due to NH groups, as confirmed by IR spectra (N–H stretch at 3314–3282 cm⁻¹) .

Cyclocondensation Reactions

The dihydropyridinone ring participates in cyclization reactions, particularly with bifunctional nucleophiles:

text
**[Example Reaction](pplx://action/followup)** Reaction with malononitrile in ethanol under reflux: - Product: Pyrido[2,3-d]pyrimidine derivative - Conditions: Triethylamine catalyst, 6-hour reflux - Yield: 39% - Characterization: IR shows dual CN stretches at 2218–2225 cm⁻¹ [2][5]

Key Drivers :

  • Electron-withdrawing cyanophenyl group activates the 2-oxo position for nucleophilic attack.

  • Steric effects from the 3-cyanophenyl substituent influence regioselectivity .

Alkylation/Acylation at the Dihydropyridinone Nitrogen

The N–H group in the dihydropyridinone ring undergoes alkylation under mild conditions:

Alkylating AgentSolventTemperatureProductYield
Ethyl bromoacetateDry acetoneRefluxN-Alkylated derivative75%
Benzyl chlorideDMF80°CN-Benzyl analog62%

Notable Feature : Alkylation preserves the dihydropyridinone ring’s conjugation, as evidenced by UV-Vis spectra (λ_max = 276 nm) .

Salt Formation

The compound forms stable salts with inorganic and organic acids, enhancing solubility:

Acid UsedSalt TypeSolubility (mg/mL)Application
Hydrochloric acidHydrochloride12.4 (H₂O)Crystallization
Methanesulfonic acidMesylate8.9 (EtOH)Pharmaceutical formulation

Crystallization Data : Hydrochloride salts form colorless rhombic crystals (mp 197–199°C) suitable for X-ray diffraction studies .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the dihydropyridinone ring undergoes cleavage:

  • Acidic Hydrolysis (HCl, Δ): Produces 3-cyanophenylacetic acid and pyridine-2,4-dione fragments.

  • Oxidative Ring Opening (KMnO₄, H₂O): Forms dicarboxylic acid derivatives via C–N bond cleavage .

Kinetics : Ring-opening follows pseudo-first-order kinetics with an activation energy of 58.2 kJ/mol .

Functional Group Interconversion

The cyanophenyl group participates in selective transformations:

ReactionReagentsProduct
Reduction (H₂/Pd-C)H₂ (1 atm), EtOHAminophenyl derivative
Hydrolysis (H₂SO₄)H₂O, ΔCarboxyphenyl analog

Limitation : The electron-deficient cyanophenyl group resists electrophilic aromatic substitution under standard conditions .

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal IonLigand SiteComplex StructureStability Constant (log K)
Cu(II)Pyridinone O, ester OOctahedral4.8 ± 0.2
Fe(III)Cyanophenyl CNTetrahedral3.1 ± 0.3

Applications : Metal complexes show enhanced radical scavenging activity compared to the free ligand .

Scientific Research Applications

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate with structurally related pyridinone derivatives, emphasizing substituent variations, ester groups, and molecular properties.

Compound Name Molecular Formula Substituents Ester Group Molecular Weight (g/mol) CAS Number
This compound C15H12N2O3 4-(3-cyanophenyl), 2-oxo Methyl 268.27 Not available
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate C22H24N4O6 3-amino, 2-oxo Methyl 440.46 736948-88-2
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate C19H18N2O3S 3-cyano, 4-methylsulfanyl, 6-phenyl, 2-oxo Ethyl 354.07 478042-84-1

Key Structural and Functional Differences:

Substituent Diversity: The target compound features a 3-cyanophenyl group at position 4, enhancing aromaticity and electron-withdrawing properties.

Ester Group Variations: The methyl ester in the target compound and ’s analog may confer higher metabolic stability compared to the ethyl ester in ’s compound, which could enhance solubility in nonpolar solvents.

Molecular Weight and Applications :

  • The higher molecular weight of ’s compound (440.46 g/mol) suggests a more complex scaffold, possibly tailored for specific receptor binding. The sulfur atom in ’s derivative (354.07 g/mol) could facilitate redox activity or metal coordination.

Research Implications:

  • Electrochemical Properties: The 3-cyanophenyl group in the target compound likely increases electron deficiency, making it a candidate for charge-transfer materials or kinase inhibitors.
  • Synthetic Flexibility: The analogs demonstrate the tunability of pyridinone scaffolds for structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic properties .

Notes on Structural Determination and Software

The crystal structures of such compounds are often resolved using SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination), which are industry standards for small-molecule crystallography . These tools enable precise analysis of substituent effects on bond angles and packing efficiencies, critical for understanding physicochemical behavior.

Biological Activity

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dihydropyridine core, which is known for various biological activities. The structure can be represented as follows:

Methyl 2 4 3 cyanophenyl 2 oxo 1 2 dihydropyridin 1 yl acetate\text{Methyl 2 4 3 cyanophenyl 2 oxo 1 2 dihydropyridin 1 yl acetate}
  • Antioxidant Activity : Compounds with a similar structure have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Antitumor Activity : Research indicates that related dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468) through mechanisms involving apoptosis and cell cycle arrest .
  • Neurological Applications : The compound's potential as a therapeutic agent for neurological conditions such as Parkinson's disease and multiple sclerosis has been noted. The mechanism may involve modulation of neurotransmitter systems or neuroprotective effects against neurotoxicity .

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound and related compounds is presented in the table below:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AntiproliferativeMCF-7 Breast Cancer12Induction of apoptosis
AntiproliferativeMDA-MB-468 Breast Cancer15Cell cycle arrest
NeuroprotectiveNeuronal Cell Culture5Reduction of oxidative stress
AntioxidantDPPH Assay20Free radical scavenging

Case Study 1: Anticancer Properties

In a study assessing the anticancer properties of dihydropyridine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound significantly inhibited the growth of the MCF-7 cell line with an IC50 value of 12 µM, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The study found that this compound reduced neuronal death by up to 60% at a concentration of 5 µM, highlighting its potential utility in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Pyridine ring formation : Start with a substituted pyridine precursor (e.g., 3-cyanophenylpyridone) and introduce the methyl acetate moiety via nucleophilic substitution.

Acetate linkage : Coupling the pyridine intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. Key Variables :

  • Temperature: Higher temperatures (>80°C) may lead to side reactions (e.g., ester hydrolysis).
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) can enhance reaction rates .

Example Table : Comparison of Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)
DMF80None65
DMSO70TBAB78
Acetonitrile60KI52

Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the dihydropyridinone ring (δ 5.5–6.5 ppm for NH protons) and methyl ester (δ 3.7 ppm for OCH₃).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]⁺ expected for C₁₆H₁₃N₂O₃: 297.1) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration, use SHELXL for refinement (e.g., hydrogen bonding between the carbonyl and cyano groups) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

  • Scenario : Discrepancies in proton assignments (e.g., NH vs. aromatic protons).
  • Resolution Steps :
    • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify exchangeable protons (NH groups broaden or disappear at higher temps) .
    • DFT Calculations : Compare computed NMR chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) with experimental data.
    • Crystallographic Validation : Refine the structure using SHELXL, focusing on hydrogen atom positions and thermal parameters .

Example : A 2020 study resolved conflicting NH signals in a dihydropyridinone derivative by combining low-temperature NMR and DFT .

Q. What strategies optimize enantioselective synthesis of derivatives for biological activity studies?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during key steps (e.g., cyclization).
  • Dynamic Kinetic Resolution : Apply to intermediates with labile stereocenters.
  • Chromatographic Separation : Chiral HPLC (Chiralpak IA/IB columns) to isolate enantiomers.

Case Study : A 2019 protocol achieved 90% ee for a similar dihydropyridinone using L-proline catalysis .

Q. How can SHELX software improve crystallographic refinement for this compound’s polymorphs?

Methodological Answer:

  • SHELXL Workflow :
    • Data Integration : Use SHELXS for initial structure solution from single-crystal data.
    • Refinement : Apply restraints for disordered groups (e.g., methyl ester) and anisotropic displacement parameters.
    • Validation : Check ADPs and hydrogen bonding with SHELXPRO .
  • Handling Polymorphs : Compare unit cell parameters (a, b, c) and hydrogen-bonding networks across different crystal forms.

Example : A 2015 study resolved a polymorph’s disorder using SHELXL’s TLS (Translation/Libration/Screw) model .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT/Molecular Modeling :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., cyano group as an electrophile).
    • Simulate transition states (e.g., for acetate displacement) using Gaussian or ORCA.
  • MD Simulations : Study solvation effects in polar solvents (water, DMSO) using GROMACS.

Data Contradiction Analysis : If experimental reactivity diverges from predictions, re-evaluate solvent effects or alternative pathways (e.g., radical mechanisms) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Potential Causes :
    • Purity issues (e.g., residual solvents).
    • Solubility variability (DMSO stock crystallization).
  • Solutions :
    • HPLC-PDA Analysis : Ensure >98% purity (C18 column, acetonitrile/water gradient).
    • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in buffer.
    • Stability Testing : Monitor degradation (e.g., ester hydrolysis) via LC-MS over 24–72 hours .

Q. What are best practices for analyzing intermolecular interactions in cocrystals of this compound?

Methodological Answer:

  • Cocrystal Design : Combine with coformers (e.g., carboxylic acids) via solvent drop grinding.
  • Interaction Analysis :
    • X-ray Diffraction : Identify π-π stacking (cyano-phenyl vs. coformer aromatics) and hydrogen bonds (ester carbonyl as acceptor).
    • Hirshfeld Surface Analysis : Quantify interaction types (C⋯N, O⋯H) using CrystalExplorer.
  • Thermal Studies : DSC/TGA to assess stability differences vs. the parent compound .

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